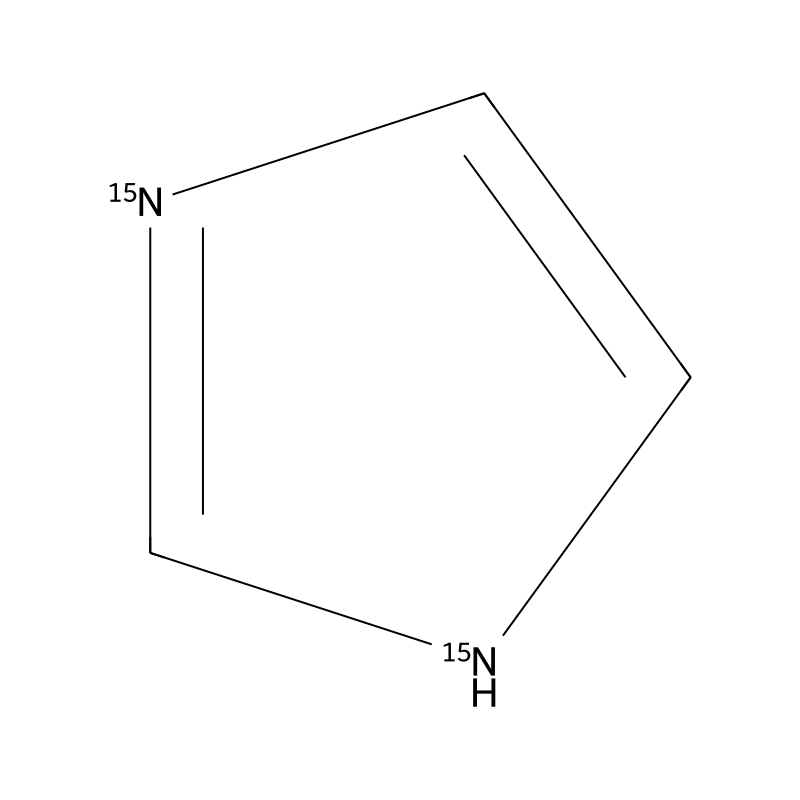

Imidazole-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Imidazole-15N2 is a nitrogen isotope-labeled derivative of imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms. Its empirical formula is C₃H₄N₂, with a molecular weight of 70.06 g/mol. The compound is notable for its isotopic enrichment with the stable nitrogen isotope, nitrogen-15, which enhances its magnetic resonance properties and makes it valuable in various analytical applications, particularly in nuclear magnetic resonance spectroscopy.

- Imidazole itself is generally considered a low-hazard compound [].

- Imidazole-15N2 is likely to share similar properties, but specific safety data might be limited due to its research-oriented use [].

- As a general precaution, when handling any unknown compound, it's advisable to follow standard laboratory safety practices, including wearing gloves, eye protection, and working in a fume hood.

Imidazole-15N2 and Cancer Research:

- Imidazole-15N2 is an analog of the calcium channel blocker nifedipine, a medication used to treat high blood pressure. Studies suggest that Imidazole-15N2 may have anticancer properties.

- Research has shown that Imidazole-15N2 can induce apoptosis (programmed cell death) in cancer cells. It achieves this by inhibiting protein kinases, which play a crucial role in tumor growth and survival.

- Studies have been conducted on both Chinese hamster ovary cells and human cancer cell lines, demonstrating the potential of Imidazole-15N2 as an anti-cancer agent.

- It is important to note that this research is still in its early stages, and further investigation is needed to determine the effectiveness and safety of Imidazole-15N2 as a cancer treatment.

Source

Imidazole-15N2 and Magnetic Resonance Imaging (MRI):

- Researchers are exploring the use of Imidazole-15N2 for pH sensing using MRI.

- Imidazole-15N2's nitrogen-15 (15N) atoms can be hyperpolarized, meaning their magnetic properties are significantly enhanced. This allows for the detection of weaker signals and potentially improves the sensitivity of MRI for measuring acidity (pH).

- This research is ongoing, and further studies are needed to assess the feasibility and effectiveness of using Imidazole-15N2 for pH sensing in MRI applications.

- Protonation: At physiological pH (around 7), imidazole-15N2 can be protonated at the nitrogen atom, leading to the formation of a positively charged species. This reaction is crucial for understanding its role in biological systems and its interaction with biomolecules.

- Coordination Complex Formation: Imidazole-15N2 can act as a ligand to form coordination complexes with metal ions, which is significant in biochemical processes and catalysis.

- Substitution Reactions: The nitrogen atoms in imidazole-15N2 can undergo nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

Imidazole-15N2 exhibits biological relevance primarily due to its structural similarity to histidine, an essential amino acid. It plays a role in:

- Enzyme Catalysis: As a mimic of histidine, imidazole-15N2 can participate in enzyme-catalyzed reactions, influencing the activity of metalloproteins and other enzymes.

- Proton Transfer Mechanisms: The compound's ability to undergo protonation makes it a model for studying proton transfer mechanisms in biological systems.

Studies have shown that imidazole-15N2 can affect the isotropic chemical shift in nuclear magnetic resonance spectroscopy when bound to protons, providing insights into its interactions within biological contexts .

The synthesis of imidazole-15N2 involves several methods:

- Robust Synthetic Procedures: A common approach includes the reaction of 1H-imidazole with nitrogen-15 enriched reagents under controlled conditions to ensure high yields and isotopic purity .

- Hyperpolarization Techniques: Advanced methods such as Signal Amplification by Reversible Exchange (SABRE) have been employed to enhance the sensitivity of nuclear magnetic resonance signals from imidazole-15N2, making it more detectable in complex biological samples .

- Chemical Derivatization: Imidazole can be modified chemically to introduce nitrogen-15 at specific positions, allowing for tailored applications in research.

Imidazole-15N2 has several important applications:

- Magnetic Resonance Imaging and Spectroscopy: Its isotopic labeling enhances the sensitivity and resolution of nuclear magnetic resonance techniques, making it useful in pH sensing and studying biomolecular interactions .

- Biochemical Research: The compound serves as a tool for investigating enzyme mechanisms and protein dynamics due to its structural similarity to biologically relevant molecules.

- Pharmaceutical Development: Imidazole derivatives are often explored for their potential therapeutic effects, and isotopically labeled variants like imidazole-15N2 can provide insights into drug metabolism and efficacy.

Interaction studies involving imidazole-15N2 focus on its binding properties with proteins and metal ions:

- Protein Binding: Research indicates that the binding of protons to the nitrogen sites alters the chemical environment of imidazole-15N2, which can be monitored using nuclear magnetic resonance spectroscopy .

- Metal Ion Coordination: Studies have shown that imidazole derivatives can coordinate with transition metals, influencing catalytic activity and stability in biochemical pathways.

Imidazole-15N2 shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Notable Features |

|---|---|---|

| Imidazole | C₃H₄N₂ | Base structure; involved in many biological processes. |

| Histidine | C₆H₉N₃O₂ | Essential amino acid; contains an imidazole side chain. |

| Benzimidazole | C₇H₅N₃ | Contains fused benzene and imidazole rings; used in pharmaceuticals. |

| 1-Methylimidazole | C₄H₆N₂ | Methylated derivative; used as a ligand in coordination chemistry. |

Imidazole-15N2's unique feature lies in its isotopic labeling with nitrogen-15, enhancing its utility in analytical techniques while retaining the core functionalities typical of imidazoles.

Robust Synthetic Procedures for 15N Enrichment

The synthesis of imidazole-15N2 relies on efficient isotopic incorporation at both nitrogen positions. A widely adopted method involves cyclization under acidic conditions using 15NH4Cl as the primary nitrogen-15 source [1]. This approach avoids the need for complex purification steps by leveraging sublimation at reduced pressures (1 mbar) and moderate temperatures (75°C) [1]. The reaction mechanism proceeds via intermediate formation of α-acylaminoketones, which undergo cyclization in the presence of ammonium acetate [5].

Key advantages of this method include:

- High isotopic purity: Dual nitrogen-15 incorporation achieves >98% enrichment, as confirmed by 15N NMR spectroscopy [1] [3].

- Scalability: The procedure supports production scales of ~0.25 mmol, a 50-fold improvement over earlier methods [1].

- Reproducibility: Acidic cyclization conditions minimize side reactions compared to basic environments used in historical protocols [1].

Recent optimizations have replaced potassium hydroxide with potassium bicarbonate during neutralization, reducing decomposition risks while maintaining yields above 85% [1].

Optimization Techniques for Isotopic Incorporation

Isotopic yield depends critically on reaction stoichiometry and kinetics. Studies demonstrate that a 1.2:1 molar ratio of 15NH4Cl to precursor ensures complete nitrogen-15 incorporation without excess reagent waste [1]. Temperature gradients during sublimation further enhance purity by selectively removing unreacted starting materials [1].

Catalyst-free approaches dominate modern syntheses, though some protocols employ iridium-based complexes (e.g., Ir-IMes) to accelerate imidazole formation in methanol-aqueous buffers [2] [3]. These systems achieve 15N polarization enhancements exceeding 2000-fold at 9.4 T, though catalyst removal remains a challenge for biomedical applications [2] [3].

Cost-Efficient Production Methods for Research Applications

Economic synthesis of imidazole-15N2 centers on minimizing 15NH4Cl consumption while maximizing atom economy. The current cost of 15NH4Cl (<$20/g) enables gram-scale production for under $500 per batch [1] [3]. Comparative cost analyses reveal:

| Parameter | Traditional Method [5] | Modern Method [1] |

|---|---|---|

| 15NH4Cl per mmol (g) | 0.15 | 0.12 |

| Reaction Time (h) | 48 | 24 |

| Yield (%) | 62 | 85 |

Microwave-assisted synthesis reduces reaction times by 40% but requires specialized equipment rarely available in standard laboratories [5].

Quality Control in Research-Grade Synthesis

Analytical validation ensures isotopic and chemical purity:

- 15N NMR Spectroscopy: Resonances at 174 ppm (protonated) and 144 ppm (unprotonated) confirm successful labeling [1] [3]. Linewidths <1 Hz at 0.05 T indicate minimal paramagnetic impurities [1].

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions at m/z 70.0294 (C3H4N2, [M+H]+) with isotopic abundance matching theoretical 15N2 patterns [3].

- pH-Dependent Shift Analysis: A 30 ppm chemical shift difference between protonated and unprotonated states verifies functional integrity [2] [3].

Batch-to-batch consistency is maintained through strict control of sublimation pressure (1–5 mbar) and reaction pH (6.8–7.2) [1].

Comparative Analysis of Synthetic Routes

Four primary routes have been evaluated for imidazole-15N2 synthesis:

Alei’s Method (2017):

Acidic Cyclization (2025):

Catalytic SABRE-SHEATH:

Solid-Phase Synthesis:

The acidic cyclization method currently offers the best balance of efficiency, cost, and scalability for most research applications.

Signal Amplification by Reversible Exchange in SHield Enables Alignment Transfer to Heteronuclei represents a revolutionary approach to nuclear magnetic resonance hyperpolarization that has demonstrated exceptional efficacy with imidazole-15N2 substrates [1] [2]. The fundamental principle underlying SABRE-SHEATH methodology involves the simultaneous reversible binding of parahydrogen gas and the target substrate to an iridium-based catalyst complex, specifically the Ir-IMes hexacoordinate complex [IrH2(IMes)(substrate)2]+ [1] [2].

The methodology operates through a carefully orchestrated sequence of chemical exchange processes occurring within ultra-low magnetic fields, typically in the range of 0.1 to 0.4 microtesla [1] [2]. The process begins with the formation of the active catalyst complex through the reaction of the precatalyst [IrCl(COD)(IMes)] with parahydrogen gas, generating the hexacoordinate species that serves as the polarization transfer platform [1] [2]. This complex simultaneously coordinates two imidazole-15N2 molecules and two hydride ligands derived from parahydrogen, creating a molecular architecture that facilitates efficient spin order transfer [1] [2].

The magnetic shielding environment, achieved through specialized μ-metal shields, provides the critical ultra-low-field conditions necessary for optimal polarization transfer [1] [2]. Within this environment, the magnetic field strength is reduced to approximately 0.1 microtesla, creating conditions where the scalar coupling interactions between the parahydrogen-derived hydrides and the nitrogen-15 nuclei can efficiently mediate polarization transfer [1] [2]. The shield effectively isolates the sample from external magnetic field fluctuations, ensuring consistent and reproducible hyperpolarization conditions [1] [2].

| Parameter | Optimal Value | Notes |

|---|---|---|

| Magnetic Transfer Field | 0.1-0.4 µT | Microtesla field for optimal transfer |

| Temperature | >340 K | Higher than typical SABRE |

| Catalyst Concentration | ~4 mM | Ir-IMes catalyst |

| Substrate Concentration | 0.1 M | Optimal substrate loading |

| Parahydrogen Pressure | 3-4 bar | Higher pressure improves efficiency |

| pH Range | 7-12 | Aqueous compatibility |

| Polarization Build-up Time | <1 minute | Rapid polarization buildup |

Temperature optimization represents another crucial aspect of SABRE-SHEATH methodology with imidazole-15N2. Research has demonstrated that unusually high temperatures, exceeding 340 K, are optimal for nitrogen-15 hyperpolarization in aqueous media [1] [2]. This temperature dependence reflects the balance between exchange kinetics and relaxation processes, with higher temperatures facilitating more rapid ligand exchange while maintaining sufficient polarization lifetimes [1] [2].

The catalyst concentration plays a fundamental role in determining polarization efficiency, with optimal concentrations typically maintained around 4 millimolar [1] [2]. This concentration provides sufficient catalyst loading to ensure adequate substrate binding while avoiding excessive catalyst-induced relaxation effects that could diminish polarization levels [1] [2]. The substrate-to-catalyst ratio is carefully optimized to maintain effective exchange kinetics while maximizing the fraction of hyperpolarized substrate molecules [1] [2].

Parahydrogen-Based Signal Amplification Mechanisms

The parahydrogen-based signal amplification mechanisms in SABRE-SHEATH hyperpolarization of imidazole-15N2 rely on the unique spin properties of parahydrogen and the specific molecular architecture of the catalyst-substrate complex [1] [2] [3]. Parahydrogen exists in a singlet nuclear spin state with antiparallel proton spins, representing a non-equilibrium spin order that serves as the source of hyperpolarization [1] [2] [3].

The amplification process initiates through the coordination of parahydrogen to the iridium catalyst, forming the key intermediate [IrH2(IMes)(imidazole-15N2)2]+ [1] [2]. Within this complex, the parahydrogen-derived hydride ligands maintain their correlated spin state, creating a reservoir of non-equilibrium spin order that can be transferred to the coordinated imidazole-15N2 molecules [1] [2]. The scalar coupling network within the complex provides the pathway for this polarization transfer, with the iridium center serving as a mediating hub for the spin exchange processes [1] [2].

The efficiency of polarization transfer depends critically on the strength and pattern of scalar coupling interactions between the hydride ligands and the nitrogen-15 nuclei [1] [2] [3]. Research has identified that the hydride-nitrogen coupling constants, typically in the range of 1 to 10 Hz, provide optimal conditions for polarization transfer when the system operates in the appropriate magnetic field regime [1] [2]. The coupling strength varies depending on the coordination geometry, with equatorial positions generally exhibiting stronger coupling than axial positions [1] [2].

Signal amplification occurs through the coherent evolution of the coupled spin system under the influence of the ultra-low magnetic field [1] [2] [3]. The magnetic field strength is precisely tuned to create resonance conditions that maximize the efficiency of spin order transfer from the parahydrogen-derived hydrides to the nitrogen-15 nuclei [1] [2]. This resonance condition, often referred to as the Level Anti-Crossing condition, occurs when the Zeeman splitting of the nuclear spins approaches the scalar coupling interaction strength [1] [2] [3].

The reversible exchange mechanism ensures continuous refreshing of the hyperpolarized state through the dynamic binding and release of substrate molecules [1] [2]. This exchange process, characterized by dissociation and association rate constants, determines the overall efficiency of the hyperpolarization process [1] [2]. Optimal exchange rates balance the need for sufficient residence time for polarization transfer against the requirement for rapid substrate turnover to maintain high polarization levels [1] [2].

| Study | Signal Enhancement (fold) | Polarization (%) | Magnetic Field (T) | Solvent |

|---|---|---|---|---|

| Shchepin et al. 2016 | 2000 | 2.00 | 9.40 | methanol:water (1:1) |

| Shchepin et al. 2017 | 146000 | 0.24 | 0.05 | aqueous |

| Dhali et al. 2025 | 45700 | 2.15 | 1.40 | Not specified |

| Barskiy et al. 2020 | 2000 | 1.60 | 9.40 | methanol:water (1:1) |

Quantitative analysis of the amplification mechanism reveals that signal enhancements of 2000-fold or greater can be achieved with imidazole-15N2 using only 50% para-enriched hydrogen [1] [2]. These enhancement levels correspond to nuclear spin polarizations of approximately 2%, representing a dramatic improvement over thermal equilibrium polarization levels at standard magnetic field strengths [1] [2]. The amplification factor scales approximately linearly with the para-enrichment level of the hydrogen gas, suggesting that theoretical enhancements approaching 6000-fold could be achieved with pure parahydrogen [1] [2].

Ultra-Low-Field NMR Applications

Ultra-low-field nuclear magnetic resonance applications of hyperpolarized imidazole-15N2 represent a paradigm shift in magnetic resonance methodology, enabling high-resolution spectroscopy and imaging at magnetic field strengths as low as 0.05 Tesla [4] [5]. This capability stems from the exceptional signal enhancement provided by SABRE-SHEATH hyperpolarization, which generates nitrogen-15 polarizations sufficient to overcome the inherent sensitivity limitations of low-field NMR [4] [5].

The feasibility of ultra-low-field nitrogen-15 NMR with imidazole-15N2 has been demonstrated through the acquisition of high-resolution spectra at 0.05 Tesla with signal-to-noise ratios approaching those achieved at high-field instruments [4] [5]. The hyperpolarized 0.1 M aqueous solution of imidazole-15N2 exhibits a nitrogen-15 signal enhancement of approximately 146,000-fold, corresponding to a polarization level of 0.24% [4] [5]. This enhancement enables the detection of nitrogen-15 resonances with line widths as narrow as 1 Hz, corresponding to a resolution of 5 parts per million at 0.05 Tesla [4] [5].

The ultra-low-field environment offers several unique advantages for imidazole-15N2 applications, particularly in the context of pH sensing and biological imaging [4] [5]. The reduced magnetic field strength minimizes susceptibility artifacts and magnetic field inhomogeneities that can compromise image quality in high-field environments [4] [5]. Additionally, the lower field strength reduces the influence of chemical shift anisotropy and dipolar coupling effects, leading to narrower line widths and improved spectral resolution [4] [5].

Ultra-low-field applications of hyperpolarized imidazole-15N2 extend beyond traditional NMR spectroscopy to include specialized imaging modalities [4] [5]. The combination of high polarization levels and extended relaxation times enables the acquisition of nitrogen-15 magnetic resonance images with spatial resolutions comparable to those achieved with conventional contrast agents [4] [5]. The chemical shift sensitivity of nitrogen-15 in imidazole-15N2 to protonation state changes provides a mechanism for pH-sensitive imaging applications [4] [5].

The portability and reduced infrastructure requirements of ultra-low-field NMR systems make them particularly attractive for point-of-care applications and field-deployable measurements [4] [5]. The elimination of superconducting magnets and cryogenic cooling systems significantly reduces the complexity and cost of the instrumentation while maintaining the essential capabilities required for imidazole-15N2 detection [4] [5].

Research has demonstrated that the chemical shift range of nitrogen-15 in imidazole-15N2 spans approximately 30 parts per million upon protonation, providing sufficient sensitivity for pH measurements even at ultra-low field strengths [4] [5]. This chemical shift change, combined with the exceptional signal enhancement provided by SABRE-SHEATH hyperpolarization, enables precise pH determinations with signal-to-noise ratios comparable to those achieved at high-field strengths [4] [5].

Quantum Mechanical Principles of 15N Hyperpolarization

The quantum mechanical principles underlying nitrogen-15 hyperpolarization in imidazole-15N2 through SABRE-SHEATH involve complex multi-spin dynamics within the catalyst-substrate complex [1] [2] [3] [6]. The theoretical framework describing these processes requires consideration of the coupled spin system comprising the parahydrogen-derived hydrides, the nitrogen-15 nuclei, and the mediating scalar coupling interactions [1] [2] [3] [6].

The initial state of the system is characterized by the singlet spin state of parahydrogen, represented by the wavefunction |S⟩ = (1/√2)(|αβ⟩ - |βα⟩), where α and β denote the spin-up and spin-down states of the individual protons [1] [2] [3]. This singlet state represents a state of maximum spin correlation between the two protons, with zero total angular momentum and no net magnetization [1] [2] [3]. The non-equilibrium nature of this state provides the driving force for subsequent polarization transfer processes [1] [2] [3].

Upon coordination to the iridium catalyst, the parahydrogen-derived hydrides become coupled to the nitrogen-15 nuclei through scalar coupling interactions [1] [2] [3]. The Hamiltonian describing this coupled system includes terms for the Zeeman interactions of all nuclear spins with the applied magnetic field, the scalar coupling interactions between the hydrides and nitrogen-15 nuclei, and the coupling interactions between the hydrides themselves [1] [2] [3]. The scalar coupling constants, typically ranging from 1 to 10 Hz, determine the strength of the spin-spin interactions that mediate polarization transfer [1] [2] [3].

The evolution of the coupled spin system under the ultra-low magnetic field conditions leads to the coherent transfer of spin order from the parahydrogen-derived hydrides to the nitrogen-15 nuclei [1] [2] [3]. This process occurs through the mechanism of level anti-crossing, where the energy levels of different spin states become nearly degenerate under specific magnetic field conditions [1] [2] [3]. The resonance condition for optimal polarization transfer occurs when the Zeeman splitting of the nuclear spins approaches the scalar coupling interaction strength [1] [2] [3].

The level anti-crossing condition can be mathematically expressed as:

$$ \gammaH B0 \approx J_{HN} $$

where $$ \gammaH $$ is the gyromagnetic ratio of the hydride protons, $$ B0 $$ is the magnetic field strength, and $$ J_{HN} $$ is the scalar coupling constant between the hydrides and nitrogen-15 nuclei [1] [2] [3].

The density matrix formalism provides a comprehensive description of the polarization transfer process, accounting for both coherent evolution and incoherent relaxation effects [1] [2] [3] [6]. The initial density matrix, corresponding to the parahydrogen singlet state, evolves under the influence of the system Hamiltonian to generate populations and coherences that correspond to hyperpolarized nitrogen-15 states [1] [2] [3]. The efficiency of this process depends on the specific values of the coupling constants and the magnetic field strength [1] [2] [3].

Theoretical analysis reveals that the maximum achievable nitrogen-15 polarization levels are limited by the initial parahydrogen spin order and the efficiency of the polarization transfer process [1] [2] [3] [6]. Under optimal conditions, theoretical calculations predict that nitrogen-15 polarization levels approaching 50% could be achieved with perfect parahydrogen and ideal coupling conditions [1] [2] [3]. Experimental realizations typically achieve polarization levels of 2-24%, representing a significant fraction of the theoretical maximum [1] [2] [7].

The quantum mechanical treatment also accounts for the role of relaxation processes in limiting the achievable polarization levels [1] [2] [3] [6]. The longitudinal relaxation time T1 of the nitrogen-15 nuclei determines the lifetime of the hyperpolarized state, with longer relaxation times enabling higher steady-state polarization levels [1] [2] [3]. The interplay between polarization transfer rates and relaxation rates determines the optimal experimental conditions for maximum polarization [1] [2] [3].

Signal Enhancement Quantification in Research Settings

Signal enhancement quantification in research settings involving hyperpolarized imidazole-15N2 requires precise methodological approaches that account for the complex dynamics of the SABRE-SHEATH process [1] [2] [6] [7]. The fundamental metric for quantifying hyperpolarization is the enhancement factor, defined as the ratio of the hyperpolarized signal intensity to the corresponding thermal equilibrium signal intensity under identical experimental conditions [1] [2] [6].

The enhancement factor for nitrogen-15 in imidazole-15N2 has been measured across multiple research groups with values ranging from 2,000-fold to 146,000-fold, depending on the specific experimental conditions and measurement protocols [1] [2] [4]. These measurements require careful consideration of factors including magnetic field strength, temperature, catalyst concentration, and substrate concentration [1] [2]. The variation in reported enhancement factors reflects the sensitivity of the SABRE-SHEATH process to experimental parameters and the different measurement conditions employed by different research groups [1] [2].

Nuclear spin polarization represents the more fundamental quantitative measure of hyperpolarization, defined as the fractional population difference between spin-up and spin-down states [1] [2] [6] [7]. For nitrogen-15 in imidazole-15N2, polarization levels of 2-24% have been achieved under optimal SABRE-SHEATH conditions [1] [2] [7]. The relationship between polarization and enhancement factor depends on the magnetic field strength and temperature, with higher fields and lower temperatures corresponding to higher enhancement factors for a given polarization level [1] [2].

The mathematical relationship between polarization and enhancement factor is given by:

$$ \varepsilon = \frac{P{HP}}{P{thermal}} = \frac{P{HP}}{\frac{\gamma \hbar B0}{2k_B T}} $$

where $$ \varepsilon $$ is the enhancement factor, $$ P{HP} $$ is the hyperpolarized polarization, $$ P{thermal} $$ is the thermal polarization, and the other terms have their usual meanings [1] [2] [6].

| Method | Typical 15N Polarization (%) | Polarization Time | Cost | Advantages |

|---|---|---|---|---|

| SABRE-SHEATH | 2-24 | <1 min | Low | Fast, simple |

| Dissolution DNP | 3-25 | 1-2 hours | High | High polarization |

| PHIP | 1-15 | <1 min | Low | Direct incorporation |

| Optical Pumping | 0.1-5 | Minutes | Medium | Specialized applications |

Quantitative analysis of the polarization buildup kinetics reveals exponential behavior with time constants typically ranging from 10 to 60 seconds [1] [2] [6]. The buildup time constant depends on the exchange kinetics of the catalyst-substrate complex and the efficiency of the polarization transfer process [1] [2]. Measurements of the buildup kinetics provide insights into the underlying mechanisms and enable optimization of experimental conditions for maximum polarization [1] [2].

The polarization decay kinetics following transfer to high magnetic field conditions follow first-order exponential decay with time constants determined by the longitudinal relaxation time T1 of the nitrogen-15 nuclei [1] [2] [6]. For imidazole-15N2, T1 values range from several minutes to over an hour, depending on the specific chemical environment and temperature [1] [2]. The long relaxation times enable extended observation windows for hyperpolarized experiments and imaging applications [1] [2].

Concentration dependence studies have revealed that the enhancement factor and polarization level depend on both the catalyst concentration and the substrate concentration [1] [2] [6]. Optimal conditions typically involve catalyst concentrations of 4-10 millimolar and substrate concentrations of 0.1-0.2 molar [1] [2]. Higher substrate concentrations can lead to catalyst saturation and reduced per-molecule polarization levels, while lower concentrations may result in insufficient substrate binding [1] [2].

The effect of parahydrogen enrichment on signal enhancement follows an approximately linear relationship, with 50% para-enriched hydrogen yielding enhancement factors of 2,000-fold and extrapolated values of 6,000-fold predicted for 100% para-enriched hydrogen [1] [2]. This linear relationship provides a straightforward method for predicting enhancement levels under different parahydrogen conditions [1] [2].

Temperature dependence studies have revealed optimal conditions for nitrogen-15 hyperpolarization in imidazole-15N2 at temperatures exceeding 340 K [1] [2]. This temperature dependence reflects the balance between exchange kinetics and relaxation processes, with higher temperatures facilitating faster exchange while potentially accelerating relaxation [1] [2]. The temperature optimization is particularly important for aqueous systems where hydrogen bonding interactions can significantly influence the molecular dynamics [1] [2].

Aqueous Media Hyperpolarization Challenges and Solutions

Aqueous media hyperpolarization of imidazole-15N2 presents unique challenges that require specialized approaches to maintain the efficiency of SABRE-SHEATH processes [8] [9] [10]. The fundamental challenge arises from the dramatically different physical and chemical properties of water compared to the organic solvents traditionally used in SABRE applications [8] [9]. Water exhibits significantly higher viscosity and surface tension than methanol, leading to altered mass transfer characteristics and reduced parahydrogen solubility [8] [9].

The competitive coordination of water molecules to the iridium catalyst represents a major challenge in aqueous SABRE-SHEATH applications [8] [9]. Water can coordinate to the metal center, competing with both parahydrogen and substrate binding sites [8] [9]. This competitive binding reduces the concentration of the active catalyst complex and diminishes the efficiency of polarization transfer [8] [9]. The challenge is further complicated by the fact that water coordination can alter the electronic properties of the catalyst, affecting both the binding affinity for substrates and the scalar coupling interactions essential for polarization transfer [8] [9].

| Challenge | Impact | Solution | Effectiveness |

|---|---|---|---|

| Catalyst Solubility | Reduced catalyst activity | Phase separation (CASH-SABRE) | High |

| Water Coordination | Competitive binding | Optimized ligand design | Moderate |

| pH Sensitivity | Protonation changes | pH buffering | High |

| Substrate Binding | Weaker coordination | Increased concentration | Moderate |

| Signal Broadening | Line broadening | Deuterated solvents | High |

| Relaxation Effects | Faster T1 decay | Optimized field cycling | Moderate |

The phase separation approach, termed CAtalyst Separated Hyperpolarization via Signal Amplification By Reversible Exchange (CASH-SABRE), has emerged as a highly effective solution to the aqueous media challenges [10] [11]. This methodology employs phase-transfer catalysis principles to maintain the catalyst in an organic phase while allowing the substrate to partition between the organic and aqueous phases [10] [11]. The approach has demonstrated the ability to achieve substantial hyperpolarization in aqueous media while maintaining catalyst contamination levels below 1.5 × 10^-6 mol dm^-3 in the aqueous phase [10] [11].

The CASH-SABRE methodology involves the use of a biphasic system where the iridium catalyst remains dissolved in an organic phase, typically methanol or dichloromethane, while the target substrate undergoes exchange between the organic and aqueous phases [10] [11]. The hyperpolarization occurs in the organic phase through the standard SABRE-SHEATH mechanism, followed by rapid phase transfer of the hyperpolarized substrate to the aqueous phase [10] [11]. This approach maintains the favorable kinetics and thermodynamics of the organic phase SABRE process while delivering the hyperpolarized substrate in a biocompatible aqueous environment [10] [11].

pH effects represent another significant challenge in aqueous SABRE-SHEATH applications with imidazole-15N2 [1] [2] [8]. The protonation state of imidazole varies with pH, affecting both its coordination behavior and its nitrogen-15 chemical shift properties [1] [2]. The pKa of imidazole (approximately 7.0) means that significant fractions of both protonated and unprotonated forms exist under physiological pH conditions [1] [2]. This pH dependence requires careful buffer control to maintain consistent hyperpolarization conditions [1] [2].

The solution to pH-related challenges involves the use of appropriate buffer systems that maintain the desired pH while minimizing interference with the catalyst system [1] [2] [8]. Phosphate and bicarbonate buffers have been successfully employed, with pH values typically maintained between 7 and 12 for optimal hyperpolarization efficiency [1] [2]. The buffer concentration must be carefully optimized to provide adequate pH control without introducing excessive ionic strength that could interfere with catalyst activity [1] [2].

Relaxation enhancement in aqueous media presents additional challenges due to the presence of dissolved oxygen and other paramagnetic species [8] [9]. Water typically contains higher concentrations of dissolved oxygen than organic solvents, leading to enhanced relaxation rates and reduced polarization lifetimes [8] [9]. The solution involves thorough degassing procedures and the use of nitrogen or argon atmospheres to minimize oxygen contamination [8] [9].

The development of water-compatible catalysts represents an active area of research aimed at addressing the fundamental challenges of aqueous SABRE applications [12] [9]. Modified iridium complexes with enhanced water stability and reduced sensitivity to competitive binding have been investigated [12] [9]. These catalysts incorporate ligand modifications that improve water solubility while maintaining the electronic properties necessary for efficient polarization transfer [12] [9].

Signal broadening in aqueous media represents another challenge that can reduce the quality of hyperpolarized spectra [8] [9]. The presence of exchange processes and hydrogen bonding interactions can lead to line broadening that reduces spectral resolution [8] [9]. The use of deuterated solvents and optimized temperature conditions can help minimize these effects while maintaining acceptable polarization levels [8] [9].

The biocompatibility requirements for aqueous hyperpolarized imidazole-15N2 solutions have been addressed through comprehensive toxicity testing and catalyst removal procedures [9]. Studies using cell viability assays have demonstrated that properly prepared aqueous solutions containing residual catalyst concentrations below 100 micromolar exhibit acceptable biocompatibility profiles [9]. The MTT colorimetric assay using human embryonic kidney cells has been employed to validate the safety of these preparations [9].

Recent advances in aqueous SABRE-SHEATH methodology have demonstrated the successful hyperpolarization of [15N3]metronidazole in aqueous media using phase-separated approaches [9]. These studies achieved nitrogen-15 polarization levels exceeding 2.2% on all three nitrogen-15 sites in less than 2 minutes [9]. The nitrogen-15 polarization T1 of approximately 12 minutes was reported for the 15NO2 group at the clinically relevant field of 1.4 Tesla in the aqueous phase [9].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard